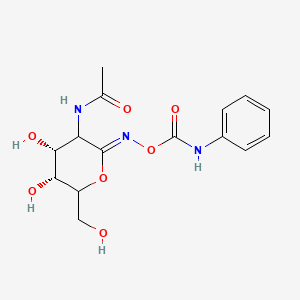

Galacto-PUGNAc

説明

Contextualization within Glycosidase Inhibitor Chemistry

Glycosidase inhibitors are molecules that interfere with the action of glycoside hydrolases. A well-known, non-selective inhibitor is PUGNAc, or O-(2-acetamido-2-deoxy-D-glucopyranosylidene)amino-N-phenylcarbamate. sfu.caembopress.org While effective in inhibiting a broad range of glycosidases, PUGNAc's lack of specificity presents a significant challenge for researchers aiming to study the function of a single enzyme or enzyme family. researchgate.netresearchgate.net It indiscriminately inhibits both the family 20 lysosomal β-hexosaminidases and the family 84 O-GlcNAcase (OGA). sfu.ca This promiscuity can lead to complex and difficult-to-interpret cellular phenotypes. researchgate.net

The quest for more selective inhibitors led to the rational design of molecules that could exploit subtle differences in the active sites of these enzymes. This is where Galacto-PUGNAc comes into play. It is the C-4 epimer of PUGNAc, meaning it has a different stereochemical configuration at the fourth carbon of its galactose-configured sugar ring. sfu.ca This seemingly minor alteration has profound implications for its inhibitory activity.

Fundamental Significance as a Selective Chemical Biology Probe

The true power of this compound lies in its remarkable selectivity. While human lysosomal β-hexosaminidases (HEXA and HEXB) can process sugar molecules with both gluco- and galacto- configurations, O-GlcNAcase is strictly selective for gluco-configured substrates. sfu.ca By synthesizing the galacto- configured version of PUGNAc, researchers created a molecule that is a potent inhibitor of β-hexosaminidases but a very poor inhibitor of O-GlcNAcase. sfu.caresearchgate.net

This high selectivity makes this compound an exceptional chemical biology probe. It allows for the specific inhibition of lysosomal β-hexosaminidases within a cellular context without significantly affecting the O-GlcNAc cycling pathway. sfu.caresearchgate.net This enables researchers to dissect the specific roles of these lysosomal enzymes in various cellular processes, such as the metabolism of gangliosides like GM2, without the confounding off-target effects associated with less selective inhibitors like PUGNAc. sfu.caresearchgate.net

The development of this compound represents a significant advancement in the field, providing a refined tool to investigate the distinct biological functions of closely related glycosidase enzymes. Its use has been instrumental in clarifying the cellular consequences of inhibiting lysosomal β-hexosaminidases, contributing to a deeper understanding of diseases associated with their dysfunction, such as Tay-Sachs and Sandhoff diseases. sfu.ca

Detailed Research Findings

The synthesis and evaluation of this compound have yielded crucial data on its inhibitory potency and selectivity. These findings underscore its value as a precise tool for glycobiology research.

Inhibitory Potency and Selectivity

The inhibitory constant (Ki) is a measure of an inhibitor's potency; a lower Ki value indicates a more potent inhibitor. Studies have demonstrated that this compound is a powerful inhibitor of human β-hexosaminidases.

| Enzyme Target | Ki Value (nM) |

| Human Hexosaminidase A (HEXA) | 53 |

| Human Hexosaminidase B (HEXB) | 18 |

| O-GlcNAcase (OGA) | >10,000,000 |

Data sourced from Stubbs et al. researchgate.net

As the table clearly shows, this compound exhibits potent inhibition of both HEXA and HEXB, with Ki values in the nanomolar range. In stark contrast, its inhibitory effect on O-GlcNAcase is negligible, with a Ki value greater than 10 mM. sfu.ca This translates to a selectivity of over 500,000-fold for the lysosomal β-hexosaminidases over O-GlcNAcase, a remarkable feat in glycosidase inhibitor design. researchgate.net

Further studies have also highlighted this compound's superiority over other related inhibitors. For instance, it binds over 40 times more tightly to lysosomal β-hexosaminidases than Gal-NAG-thiazoline, another galactose-configured inhibitor. sfu.ca

Cellular Effects

The utility of this compound extends beyond in vitro enzyme assays. Its cell-permeable nature allows it to be used in live cell cultures to probe the function of lysosomal β-hexosaminidases in their native environment. researchgate.net

When applied to cultured human neuroblastoma cells, this compound was shown to effectively inhibit HEXA and HEXB activity. sfu.ca A key consequence of this inhibition is the modulation of ganglioside levels. Gangliosides are complex glycosphingolipids, and their metabolism is dependent on the activity of lysosomal hydrolases. Specifically, the inhibition of β-hexosaminidases by this compound leads to an increase in the levels of ganglioside GM2. sfu.caresearchgate.net

Crucially, treatment with this compound does not lead to an increase in the levels of O-GlcNAc-modified proteins. sfu.ca This is a critical distinction from the non-selective inhibitor PUGNAc, which causes a global increase in O-GlcNAcylation, complicating the interpretation of its effects on cellular processes. researchgate.net The ability of this compound to selectively modulate ganglioside levels without perturbing the O-GlcNAc pathway makes it an invaluable tool for studying the specific roles of lysosomal β-hexosaminidase activity and ganglioside metabolism in cellular health and disease.

Structure

2D Structure

3D Structure

特性

CAS番号 |

1145878-98-3 |

|---|---|

分子式 |

C15H19N3O7 |

分子量 |

353.33 g/mol |

IUPAC名 |

[(E)-[(4R,5R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-ylidene]amino] N-phenylcarbamate |

InChI |

InChI=1S/C15H19N3O7/c1-8(20)16-11-13(22)12(21)10(7-19)24-14(11)18-25-15(23)17-9-5-3-2-4-6-9/h2-6,10-13,19,21-22H,7H2,1H3,(H,16,20)(H,17,23)/b18-14+/t10?,11?,12-,13+/m0/s1 |

InChIキー |

PBLNJFVQMUMOJY-YGZBINAOSA-N |

SMILES |

CC(=O)NC1C(C(C(OC1=NOC(=O)NC2=CC=CC=C2)CO)O)O |

異性体SMILES |

CC(=O)NC\1[C@H]([C@H](C(O/C1=N/OC(=O)NC2=CC=CC=C2)CO)O)O |

正規SMILES |

CC(=O)NC1C(C(C(OC1=NOC(=O)NC2=CC=CC=C2)CO)O)O |

同義語 |

2-(Acetylamino)-2-deoxy-N-[[(phenylamino)carbonyl]oxy]-D-galactonimidic Acid δ-Lactone; Gal-PUGNAc; |

製品の起源 |

United States |

Advanced Synthetic Methodologies and Rational Analog Design of Galacto Pugnac

Chemical Synthesis Pathways of Galacto-PUGNAc

The chemical synthesis of this compound is a complex undertaking that requires precise control over stereochemistry and the strategic use of protecting groups. Researchers have developed both purely organic and combined chemoenzymatic routes to access this valuable compound.

Multi-step Organic Synthesis Approaches

A key intermediate in this synthesis is the protected galactal, which serves as a versatile precursor. The synthesis involves the careful installation of the N-acetyl group and the subsequent formation of an oxime at the anomeric position. The final step is the carbamoylation of the oxime hydroxyl group with phenyl isocyanate to yield this compound.

A representative, though generalized, synthetic sequence can be outlined as follows:

Protection of D-galactosamine hydrochloride: The amino and hydroxyl groups of the starting material are protected to prevent unwanted side reactions in subsequent steps.

Formation of the glycal: The protected galactosamine derivative is converted into a galactal, which introduces the double bond necessary for the subsequent introduction of the oxime functionality.

Azidonitration: An azido (B1232118) group and a nitro group are introduced across the double bond of the glycal.

Reduction and Acetylation: The azido group is reduced to an amine, which is then acetylated to form the N-acetyl group characteristic of this compound.

Formation of the oxime: The anomeric position is converted into an oxime. An adaptation of a method for preparing 3,4,6-tri-O-acetyl-2-acetamido-2-deoxy-D-galactose oxime is a crucial part of this step. researchgate.net

Carbamoylation: The oxime is reacted with phenyl isocyanate to form the N-phenylcarbamoyl group.

Deprotection: The protecting groups on the hydroxyls are removed to yield the final product, this compound.

The table below summarizes a potential multi-step synthesis approach, highlighting the key transformations.

| Step | Transformation | Key Reagents and Conditions | Intermediate Product |

| 1 | Per-O-acetylation and N-acetylation | Acetic anhydride, pyridine | Peracetylated N-acetylgalactosamine |

| 2 | Formation of glycosyl bromide | HBr in acetic acid | Acetobromo-α-D-galactosamine |

| 3 | Glycal formation | Zinc, acetic acid | Tri-O-acetyl-D-galactal |

| 4 | Oxime formation | Hydroxylamine hydrochloride, pyridine | 3,4,6-tri-O-acetyl-2-acetamido-2-deoxy-D-galactose oxime |

| 5 | Carbamoylation | Phenyl isocyanate, pyridine | Protected this compound |

| 6 | Deprotection | Sodium methoxide (B1231860) in methanol | This compound |

Chemoenzymatic Synthesis Routes

Chemoenzymatic synthesis offers an attractive alternative to purely chemical routes, often providing higher selectivity and milder reaction conditions. researchgate.netnih.gov While a direct chemoenzymatic synthesis of this compound has not been extensively detailed in the literature, the principles of this approach can be applied.

A plausible chemoenzymatic strategy would involve the enzymatic synthesis of a key intermediate, such as a glycosylamine, followed by chemical modifications. For instance, a glycosyltransferase could be used to form a glycosidic bond with high stereospecificity, followed by chemical steps to introduce the oxime and carbamate (B1207046) functionalities. nih.govescholarship.org

One potential chemoenzymatic route could involve:

Enzymatic synthesis of a galactosyl precursor: A galactosyltransferase could be employed to synthesize a specific galactoside with the correct stereochemistry at the anomeric center.

Chemical modification: The enzymatically produced intermediate would then be subjected to chemical reactions to introduce the N-acetyl group, form the oxime, and perform the final carbamoylation.

The use of one-pot multienzyme (OPME) systems, which combine several enzymatic steps in a single reaction vessel, could further streamline the synthesis of the core carbohydrate structure. researchgate.net

Structural Design Principles for this compound Analogs

The design of this compound was a rational process aimed at achieving selectivity for β-hexosaminidases over OGA. This was based on the known substrate specificities of these enzymes. acs.org While β-hexosaminidases can process both gluco- and galacto-configured substrates, OGA is highly selective for gluco-configured ones. acs.org By changing the stereochemistry at the C4 position from the equatorial hydroxyl group in PUGNAc to an axial one in this compound, a dramatic shift in inhibitory selectivity was achieved.

The design of analogs of this compound follows several key principles:

Modification of the Aglycone: The phenyl group of the carbamate can be substituted with various functionalities to explore interactions with the active site of the target enzyme and to modulate properties such as solubility and cell permeability.

Alteration of the N-Acyl Group: The N-acetyl group is crucial for binding. Modifications to this group, such as changing the chain length or introducing different substituents, can fine-tune the inhibitory potency and selectivity.

Isosteric Replacements: The oxime functionality can be replaced with other groups that mimic the transition state of the glycosidic bond cleavage, such as a thiazoline (B8809763) ring.

The table below illustrates the design principles for this compound analogs.

| Design Principle | Modification Example | Expected Outcome |

| Aglycone Modification | Introduction of electron-withdrawing groups on the phenyl ring | Altered electronic properties and potential for new interactions |

| N-Acyl Group Alteration | Replacement of acetyl with a longer alkyl chain | Modified hydrophobic interactions within the active site |

| Isosteric Replacement | Substitution of the oxime with a thiazoline | Mimicry of the oxocarbenium ion-like transition state |

Process Optimization for Research-Grade Purity and Yield

Obtaining this compound with high purity and in sufficient quantities for research is a significant challenge. Process optimization is therefore critical.

Key areas for optimization include:

Reaction Conditions: The temperature, solvent, and catalyst for each synthetic step must be carefully optimized to maximize yield and minimize the formation of byproducts. acs.orgnih.gov For glycosylation reactions, controlling the temperature is crucial for achieving high stereoselectivity. nih.gov

Purification Techniques: Efficient purification methods are essential to isolate the desired product from complex reaction mixtures. Common techniques include column chromatography, recrystallization, and high-performance liquid chromatography (HPLC). nih.gov The choice of purification method depends on the scale of the synthesis and the physicochemical properties of the intermediates and the final product.

Scalability: A synthetic route that is efficient on a small scale may not be suitable for producing larger quantities. Therefore, the scalability of each step must be considered, favoring reactions and reagents that are amenable to larger-scale production. nih.gov

The use of continuous-flow chemistry is an emerging strategy for the optimization and scale-up of glycosylation reactions, offering precise control over reaction parameters and facilitating rapid screening of conditions. unimi.it

The following table provides a summary of optimization strategies.

| Parameter | Optimization Strategy | Goal |

| Temperature | Low-temperature control for glycosylation steps | Enhance stereoselectivity and minimize side reactions |

| Solvent | Screening of various solvents for each reaction | Improve solubility of reactants and influence reaction rates |

| Catalyst | Evaluation of different catalysts and catalyst loadings | Increase reaction rate and selectivity |

| Purification | Development of efficient chromatographic and recrystallization protocols | Achieve high purity of the final compound |

Enzymatic Inhibition Profile and Functional Selectivity

Selective Inhibition of Human Lysosomal β-Hexosaminidases (HEXA and HEXB)

Galacto-PUGNAc is recognized as a potent and highly selective inhibitor of the human lysosomal β-hexosaminidases, HEXA and HEXB. researchgate.netnih.gov These enzymes, belonging to the family 20 of glycoside hydrolases (GH20), are crucial for the degradation of glycosphingolipids, including the ganglioside GM2. sfu.canih.gov The ability of this compound to specifically target these enzymes has made it a valuable chemical tool in glycobiology. sfu.canih.gov

The inhibitory potency of this compound against HEXA and HEXB has been quantified through the determination of its inhibition constants (K_i). It exhibits low nanomolar affinity for both isoenzymes, indicating a very strong binding interaction. researchgate.netsfu.ca Research has established a K_i value of 51 nM (± 3 nM) against HEXA and a more potent 18 nM (± 1 nM) against HEXB. sfu.ca This demonstrates that this compound is among the most powerful inhibitors for family 20 β-hexosaminidases. sfu.ca

| Enzyme Target | K_i Value (nM) |

| Human Hexosaminidase A (HEXA) | 53 researchgate.net |

| Human Hexosaminidase B (HEXB) | 18 researchgate.net |

This table presents the inhibition constants (K_i) of this compound for human lysosomal β-hexosaminidases.

Kinetic studies have characterized this compound as a reversible, competitive inhibitor of both HEXA and HEXB. sfu.ca In competitive inhibition, the inhibitor molecule vies with the substrate for binding to the enzyme's active site. libretexts.orgucl.ac.uk By binding to the active site, this compound prevents the natural substrate from binding, thereby blocking the catalytic activity of the enzyme. libretexts.org Dixon plot analysis of the inhibition of HEXB by this compound confirms this competitive mechanism. sfu.ca Because the inhibition is reversible, the enzyme's function can be restored if the inhibitor is removed. ucl.ac.uk

Quantitative Potency and Affinity (K_i Values)

Differential Activity Towards O-GlcNAcase (OGA)

A key feature of this compound's enzymatic profile is its remarkable selectivity for lysosomal β-hexosaminidases over the nucleocytoplasmic enzyme O-GlcNAcase (OGA). researchgate.netsfu.ca OGA is a member of the GH84 family of glycoside hydrolases and plays a critical role in removing the O-GlcNAc post-translational modification from proteins. sfu.ca

This compound shows a profound lack of inhibitory activity against OGA. sfu.ca This selectivity is attributed to the structural configuration of the inhibitor; OGA is known to be selective for gluco-configured substrates and cannot effectively process galacto-configured molecules like this compound. sfu.ca Studies have shown that at concentrations as high as 1 mM, this compound inhibits OGA by less than 1%. sfu.ca This results in a K_i value estimated to be greater than 10 mM, making this compound over 500,000-fold more selective for HEXA and HEXB than for OGA. researchgate.netsfu.ca

The high selectivity of this compound is of significant experimental importance. It allows researchers to study the cellular functions of HEXA and HEXB and the consequences of their inhibition, such as the accumulation of ganglioside GM2, without simultaneously perturbing the O-GlcNAc signaling pathway. researchgate.netnih.gov This avoids the generation of a complex chemical phenotype that would result from the concurrent inhibition of OGA, a major drawback of less selective inhibitors like PUGNAc. researchgate.netsfu.ca The use of this compound ensures that observed cellular effects can be more confidently attributed to the specific inhibition of lysosomal β-hexosaminidases. nih.gov

Absence of Significant O-GlcNAcase Inhibition

Comparative Analysis with GlcNAc-configured Glycosidase Inhibitors

The functional advantages of this compound become clear when compared with gluco-configured glycosidase inhibitors.

The parent compound, PUGNAc , is a potent inhibitor but lacks selectivity, indiscriminately inhibiting both the lysosomal β-hexosaminidases (HEXA and HEXB) and OGA. sfu.caembopress.orgembopress.org This non-specific activity complicates the interpretation of cellular studies, as it elevates both GM2 ganglioside levels (via HEXA/B inhibition) and O-GlcNAc levels (via OGA inhibition). researchgate.net

Another inhibitor, NAG-thiazoline , also exhibits a lack of selectivity, inhibiting both GH20 and GH84 family enzymes. researchgate.net In contrast, its galactose-configured epimer, Gal-NAG-thiazoline , like this compound, is a poor inhibitor of OGA. sfu.ca However, this compound is a significantly more potent inhibitor of lysosomal β-hexosaminidases, binding over 40 times more tightly to HEXA than Gal-NAG-thiazoline, which has a reported K_i of 820 nM. sfu.ca

The development of galactose-like epimers, such as this compound, represents a key strategy to achieve selective inhibition of HexA and HexB, as these enzymes can accommodate GalNAc-related structures in their active sites, whereas OGA cannot. tandfonline.com

| Inhibitor | Target Enzyme(s) | Selectivity Profile | K_i vs HEXA (nM) | K_i vs HEXB (nM) | K_i vs OGA |

| This compound | HEXA, HEXB | Highly selective for HEXA/B over OGA researchgate.netsfu.ca | 51 sfu.ca | 18 sfu.ca | >10,000,000 sfu.ca |

| PUGNAc | HEXA, HEXB, OGA | Non-selective sfu.caembopress.org | Potent | Potent | Potent (70 nM) embopress.org |

| Gal-NAG-thiazoline | HEXA, HEXB | Selective for HEXA/B over OGA sfu.ca | 820 sfu.ca | Not reported | Poor inhibitor sfu.ca |

| NAG-thiazoline | HEXA, HEXB, OGA | Non-selective researchgate.net | Potent | Potent | Potent |

This table provides a comparative analysis of the inhibitory profiles of this compound and other related glycosidase inhibitors.

Stereochemical Basis for Enzyme Selectivity

The functional selectivity of this compound as an enzyme inhibitor is rooted in the principle of stereochemical specificity, where an enzyme's active site distinguishes between stereoisomers of a substrate or inhibitor. sfu.ca this compound is the C-4 epimer of O-(2-acetamido-2-deoxy-d-glucopyranosylidene)-amino-N-phenylcarbamate (PUGNAc), meaning its structure is based on a galactose sugar moiety instead of the glucose moiety found in PUGNAc. sfu.ca This seemingly subtle change in the orientation of a single hydroxyl group is the foundation of its remarkable enzyme selectivity.

The parent compound, PUGNAc, is a well-known but non-selective inhibitor that potently targets enzymes from two different glycoside hydrolase families: the family 84 O-GlcNAcase (OGA) and the family 20 lysosomal β-hexosaminidases (HEXA and HEXB). sfu.carsc.org The development of this compound was a strategic approach to exploit the known differences in substrate specificity between these enzymes. sfu.ca

Research has established that human OGA is highly selective for substrates with a gluco-configuration and is unable to effectively process molecules with a galacto-configuration. sfu.canih.gov Consequently, the galactose-based structure of this compound fits poorly into the active site of OGA. sfu.ca This results in extremely weak inhibition, with studies reporting an inhibition constant (Ki) against OGA of greater than 10 mM. sfu.ca

In stark contrast, the lysosomal β-hexosaminidases, HEXA and HEXB, are more versatile and can accommodate and process hexosaminides in both the gluco- and galacto-configurations. sfu.ca As a result, this compound is a potent competitive inhibitor of both HEXA and HEXB, with Ki values in the low nanomolar range. sfu.caresearchgate.net This differential binding affinity translates into an extraordinary selectivity, with this compound being over 500,000-fold more selective for lysosomal β-hexosaminidases than for OGA. sfu.caresearchgate.net While the precise mechanism for this preferential inhibition of GH20 enzymes over GH84 enzymes by galacto-configured inhibitors is still being fully elucidated, the strategy of creating the C-4 epimer of PUGNAc proved highly effective in generating a selective inhibitor. researchgate.net

Impact on the Fidelity of Glycosylation Research

The development of highly selective inhibitors like this compound has had a significant impact on the fidelity and precision of glycosylation research. The study of intricate cellular processes regulated by glycosidases requires chemical tools that can perturb a single enzymatic activity without affecting other pathways. mdpi.com

This compound overcomes this critical limitation. nih.gov Its profound selectivity for HEXA and HEXB allows for the targeted inhibition of these lysosomal enzymes without affecting cellular O-GlcNAc levels. researchgate.netnih.gov Studies have demonstrated that this compound is cell-permeable and effectively increases the levels of ganglioside GM2 in cultured cells, confirming its engagement with its intended targets in a biological context. researchgate.netnih.gov Crucially, these studies also showed that treatment with this compound does not alter the levels of O-GlcNAc-modified proteins. sinica.edu.tw

This functional selectivity provides researchers with a precise tool to investigate the specific roles of lysosomal β-hexosaminidases in cellular processes, such as ganglioside metabolism and the pathology of lysosomal storage disorders, without the confounding off-target effects associated with PUGNAc. researchgate.netnih.gov By enabling the clear separation of biological outcomes resulting from the inhibition of β-hexosaminidases versus the inhibition of OGA, this compound significantly enhances the fidelity and accuracy of research into the complex world of protein glycosylation. nih.gov

Molecular and Cellular Mechanisms of Galacto Pugnac Action

Elucidation of Enzyme-Inhibitor Binding Interactions

Galacto-PUGNAc, a synthetic compound, is a potent and highly selective inhibitor of lysosomal β-hexosaminidases, namely HexA and HexB. sfu.caresearchgate.net Its design as a C-4 epimer of PUGNAc allows it to exploit the differences in substrate specificities between β-hexosaminidases and O-GlcNAcase (OGA), with the former being capable of processing both gluco- and galacto-configured substrates, while OGA is selective for gluco-configured ones. sfu.ca This selectivity makes this compound a valuable tool for studying the roles of lysosomal β-hexosaminidases without the confounding effects of OGA inhibition. researchgate.net

Active Site Recognition and Transition State Mimicry

The inhibitory potency of this compound stems from its ability to act as a transition state analogue for β-hexosaminidases. rsc.org The core of this mimicry lies in the sp2-hybridized anomeric carbon of the inhibitor, which geometrically resembles the oxocarbenium ion-like transition state that forms during the enzymatic hydrolysis of the glycosidic bond. rsc.orgresearchgate.net This transition state has a relatively planar, half-chair conformation. rsc.orgresearchgate.net

Studies on related inhibitors like PUGNAc reveal key interactions within the enzyme's active site. For instance, in a bacterial homolog of human OGA, residues Asp401 and Trp490 make crucial contacts with the inhibitor. embopress.org The phenylcarbamate moiety of this compound likely engages in additional hydrogen bonding and hydrophobic interactions within the aglycon binding site, further enhancing its affinity. nih.gov While the pyranose ring of PUGNAc has been observed in a conformation thought to be similar to the transition state, some studies suggest that PUGNAc itself may be a poor transition state analogue, while others, like NAG-thiazoline, are considered better mimics. researchgate.net

The selectivity of this compound for β-hexosaminidases over OGA is significant, with an over 500,000-fold greater selectivity. sfu.caresearchgate.net This is attributed to the inability of OGA to efficiently process galactose-configured saccharides. sfu.ca

Perturbation of Glycosidic Bond Hydrolysis

The primary mechanism by which this compound inhibits β-hexosaminidases is through the disruption of glycosidic bond hydrolysis. khanacademy.org Glycoside hydrolases, the class of enzymes to which β-hexosaminidases belong, cleave the glycosidic bond connecting a carbohydrate to another molecule. wikipedia.org This process is vital for the breakdown of complex glycans. khanacademy.org

The catalytic mechanism of β-hexosaminidases typically involves a "retaining" mechanism with a double displacement. researchgate.net In the first step, a nucleophilic residue in the enzyme's active site, often a glutamate, attacks the anomeric carbon of the substrate, leading to the formation of a covalent enzyme-substrate intermediate and the release of the aglycone. researchgate.net In the second step, a water molecule, activated by a general base residue (another glutamate), attacks the intermediate, hydrolyzing it and releasing the sugar while regenerating the free enzyme. researchgate.net

This compound, by mimicking the transition state, binds tightly to the active site and prevents the formation of the covalent intermediate. rsc.org The stable structure of the inhibitor effectively blocks the catalytic machinery of the enzyme, thereby halting the hydrolysis of natural substrates like GM2 gangliosides. researchgate.net

Intracellular Biochemical Cascades Triggered by Hexosaminidase Inhibition

The inhibition of lysosomal β-hexosaminidases by this compound leads to the accumulation of their substrates, most notably the ganglioside GM2. researchgate.net This accumulation can trigger a cascade of cellular events. For instance, in cultured neuroblastoma cells, treatment with this compound leads to a measurable increase in GM2 levels. researchgate.net

The elevation of specific glycosphingolipids due to enzyme inhibition can have significant downstream consequences on cellular signaling. While the direct cascades initiated by this compound-induced GM2 accumulation are still under investigation, the broader effects of inhibiting related enzymes provide some insights. For example, the less selective inhibitor PUGNAc, which inhibits both OGA and β-hexosaminidases, has been shown to induce insulin (B600854) resistance and affect various signaling pathways. embopress.orgnih.gov However, studies using more selective inhibitors like this compound are crucial to disentangle the specific effects of lysosomal storage from those of OGA inhibition. nih.gov

Investigation of Biological Roles and Pathways Facilitated by Galacto Pugnac

Modulation of Glycosphingolipid Metabolism

Glycosphingolipids (GSLs) are essential components of cell membranes that play crucial roles in cell signaling, recognition, and adhesion. The metabolism of these lipids is a tightly regulated process, and disruptions can lead to severe pathological conditions. Galacto-PUGNAc provides a means to study this metabolism by selectively inhibiting the enzymes responsible for the degradation of specific GSLs.

This compound is a potent and highly selective inhibitor of the lysosomal enzymes β-hexosaminidase A (HEXA) and β-hexosaminidase B (HEXB). researchgate.netsfu.ca These enzymes are responsible for the cleavage of terminal N-acetylgalactosamine residues from glycoconjugates, a critical step in the degradation pathway of GM2 gangliosides. biorxiv.orgnih.gov Genetic mutations that impair the function of HEXA or HEXB lead to the lysosomal storage disorders Tay-Sachs disease and Sandhoff disease, respectively, which are characterized by the massive accumulation of GM2 ganglioside, particularly in neuronal cells. nih.govnih.govpreprints.org

The key advantage of this compound is its remarkable selectivity for HEXA and HEXB over the functionally related enzyme O-GlcNAcase (OGA), which operates in the nucleus and cytoplasm. sfu.ca The parent compound, PUGNAc, inhibits all three enzymes indiscriminately, which can create complex and difficult-to-interpret cellular phenotypes. researchgate.netsfu.ca In contrast, this compound's galacto-configuration is accommodated by the active sites of HEXA and HEXB but not OGA, leading to highly specific inhibition. researchgate.net

Research has demonstrated that treating cultured human neuroblastoma cells (SK-N-SH) with this compound leads to a significant, dose-dependent increase in the intracellular levels of GM2 ganglioside. sfu.ca This chemically induced accumulation effectively mimics the biochemical hallmark of GM2 gangliosidoses at a cellular level, providing a controlled and tractable model to study the consequences of GM2 storage. researchgate.netsfu.ca

Table 1: Inhibitor Selectivity for Human Hexosaminidases vs. O-GlcNAcase

This interactive table summarizes the inhibitory constants (Ki) of this compound and the related, less selective compound PUGNAc against key enzymes. Lower Ki values indicate higher potency. The selectivity ratio highlights this compound's specificity for lysosomal β-hexosaminidases.

| Compound | Target Enzyme | Ki Value (nM) | Selectivity (Ki OGA / Ki HEXB) | Source |

|---|---|---|---|---|

| This compound | HEXA | 53 | researchgate.net | |

| HEXB | 18 | >500,000-fold | researchgate.net | |

| O-GlcNAcase (OGA) | >10,000,000 | researchgate.net | ||

| PUGNAc | HEXB | 20 | ~2.3-fold | ahajournals.org |

| O-GlcNAcase (OGA) | 46 | ahajournals.org |

The accumulation of gangliosides is known to have significant effects on cellular function, largely by altering signaling pathways. sfu.ca Aberrant GM2 accumulation, as seen in GM2 gangliosidoses, triggers cytotoxic effects, neuroinflammation, and neuronal apoptosis. nih.govnih.govpreprints.org By inducing GM2 accumulation, this compound allows researchers to probe the specific signaling cascades that are perturbed.

Studies using models of GM2 gangliosidosis have shown that the buildup of this lipid impacts the composition of the plasma membrane, which can alter the stability and formation of membrane microdomains critical for synaptic signaling. biorxiv.org This leads to dysregulation of electrical activity in neurons, often resulting in hyperactivity. biorxiv.org The inflammatory response, involving the activation of microglia and astrocytes, is another key consequence of GM2 accumulation that contributes to neurodegeneration. nih.govpreprints.org

The use of non-selective inhibitors like PUGNAc has complicated the study of these pathways, as they simultaneously elevate O-GlcNAc levels, which independently affects numerous signaling cascades, including insulin (B600854) signaling, PI3K/Akt pathways, and transcription factor activity. ahajournals.orgnih.govnih.govnih.gov For instance, PUGNAc treatment has been shown to induce insulin resistance and affect proteins in the ubiquitin-proteasome system. nih.govnih.gov However, studies using more selective OGA inhibitors did not always replicate these effects, suggesting that the inhibition of lysosomal hexosaminidases by PUGNAc was a confounding factor. nih.govresearchgate.net

This compound resolves this ambiguity. By selectively inhibiting HEXA/B without affecting OGA, it provides a clean tool to investigate the downstream consequences of GM2 accumulation itself. researchgate.net This allows researchers to definitively link observed changes in cellular signaling, such as altered synaptic function or the initiation of inflammatory pathways, to the disruption of glycosphingolipid metabolism, independent of perturbations in O-GlcNAc signaling. researchgate.netbiorxiv.org

Induced Accumulation of Specific Gangliosides (e.g., GM2) in Cellular Systems

Dissection of Glycosylation Processes

Glycosylation, the enzymatic process that attaches glycans (carbohydrate chains) to proteins and lipids, is a fundamental post-translational modification that dictates the structure and function of many molecules. This compound serves as a specialized chemical probe to dissect specific aspects of these complex processes.

This compound is a synthetic compound, the product of a multi-step chemical synthesis. researchgate.net Its design as a stable mimic of the transition state of the enzymatic reaction catalyzed by β-hexosaminidases is a key aspect of its function. nih.gov Described chemically as a hexose-derived acid halide, it possesses a highly reactive carbonyl group and specific stereochemistry that allows for tailored reactivity. mdpi.com

While primarily used as an inhibitor, its synthesis and chemical nature are of interest in the field of carbohydrate chemistry. The development of scalable and reliable synthetic routes for this compound and its congeners is an active area of research. researchgate.net This work contributes to the broader field of complex carbohydrate synthesis by providing methodologies for creating sophisticated glycomimetic molecules. These molecules, designed to interact specifically with carbohydrate-processing enzymes, are invaluable tools for studying the biological systems that rely on them.

Understanding the relationship between a glycan's structure and its biological function is a central goal of glycobiology. This compound is a powerful tool for this purpose because it allows for the controlled perturbation of a specific glycan pathway. sfu.ca By inhibiting the degradation of GM2, it effectively increases the abundance of this specific glycan structure within the cell. researchgate.net

This enables researchers to study the direct functional consequences of elevated GM2 levels. For example, by using this compound, one can investigate how the accumulation of GM2 on the cell surface affects cell-cell recognition, receptor function, or susceptibility to pathogens. It helps to answer questions about the specific roles of lysosomally processed glycans, as distinct from the roles of glycans modified by other cellular pathways. sfu.ca

The selectivity of this compound is paramount in these studies. It avoids the "complex chemical phenotype" that arises from using non-selective inhibitors like PUGNAc, which simultaneously alters both lysosomal GSLs and nucleocytoplasmic O-GlcNAc-modified proteins. researchgate.net This allows for a clear attribution of any observed functional change to the modulation of the target glycosphingolipid pathway.

Table 2: Research Applications and Findings with this compound

This table summarizes the key experimental uses of this compound and the principal findings derived from its application in cellular systems.

| Application Area | Cellular System | Experimental Goal | Key Finding | Source |

|---|---|---|---|---|

| Modeling GM2 Gangliosidosis | Human Neuroblastoma Cells (SK-N-SH) | To induce accumulation of GM2 ganglioside by inhibiting HEXA/B. | Treatment with this compound successfully increased intracellular levels of GM2. | sfu.ca |

| Enzyme Selectivity Studies | In vitro enzyme assays | To determine the inhibitory potency and selectivity against related enzymes. | This compound is over 500,000-fold more selective for HEXB than for O-GlcNAcase. | researchgate.net |

| Dissecting Inhibitor Effects | Various cell lines | To differentiate the effects of lysosomal inhibition from O-GlcNAcase inhibition. | This compound allows for the study of GM2 accumulation without the confounding effects of elevated O-GlcNAc levels caused by PUGNAc. | researchgate.netnih.gov |

Utilization as a Reagent for Complex Carbohydrate Synthesis Research

Elucidation of Cellular Physiological Processes

The use of this compound is particularly valuable for studying the cell biology of lysosomal storage diseases. researchgate.net It provides a pharmacological model to investigate how the primary storage of one molecule (GM2) can lead to a cascade of secondary effects, including neuroinflammation, altered synaptic activity, and ultimately, cell death. biorxiv.orgnih.govpreprints.org This helps to unravel the complex pathophysiology of diseases like Tay-Sachs and Sandhoff disease from the initial molecular defect to the resulting systemic dysfunction.

Research into Cell Proliferation and Differentiation

The dynamic regulation of cellular processes such as proliferation and differentiation is critical for tissue development and homeostasis. nih.gov Glycosylation, the process of adding sugar moieties to proteins and lipids, is a key modulator of the signaling pathways that control these events. Research utilizing inhibitors like PUGNAc has suggested a link between O-GlcNAcylation and the regulation of key signaling proteins like Akt, which plays a pivotal role in pathways controlling cell proliferation and differentiation. researchgate.net

The use of this compound allows for a more refined investigation into the specific role of lysosomal β-hexosaminidase activity in these processes. By selectively blocking HEXA and HEXB, researchers can study how the accumulation of specific glycoconjugates, which would normally be degraded in the lysosome, influences cell fate decisions. For example, galectins, a family of proteins that bind to β-galactoside sugars, are known to modulate cell differentiation and apoptosis. mdpi.com Galectin-12, for instance, is required for the differentiation of adipocytes. mdpi.com By using this compound to alter the landscape of cellular glycans, scientists can explore the specific contributions of lysosomal catabolism to the regulation of signaling networks that govern cell cycle exit and terminal differentiation. nih.gov This approach helps to distinguish these effects from those mediated by the O-GlcNAc cycling in the cytoplasm and nucleus.

Studies on Cell Migration Dynamics

Cell migration is a fundamental process in embryonic development, tissue repair, and immune surveillance. dundee.ac.ukfrontiersin.org It is a highly integrated process involving the dynamic remodeling of the actin cytoskeleton, cell adhesion, and the establishment of cell polarity. elifesciences.orgplos.org The cell surface and the extracellular matrix (ECM) are rich in glycoproteins and glycolipids, which play crucial roles in cell-cell and cell-matrix interactions that guide migration.

The specific role of lysosomal β-hexosaminidases in cell migration is an area of active investigation. These enzymes are responsible for degrading glycoconjugates, including components of the ECM that are internalized by the cell. creative-enzymes.com By inhibiting these enzymes, this compound provides a tool to probe how the turnover of these molecules affects migratory behavior. For instance, directed cell migration can be guided by gradients of chemical factors immobilized in the matrix (haptotaxis). mdpi.com Altering the degradation of these matrix components could foreseeably impact the cell's ability to sense and respond to such cues. Research using this compound can help elucidate how the lysosomal processing of specific glycans influences the signaling pathways, such as those involving RhoGTPases, that control the protrusive activity and directional persistence of migrating cells. elifesciences.org

Investigation of Immune Response Modulation

The immune system relies on a complex network of cellular interactions and signaling events to protect the host from pathogens and regulate inflammation. β-N-acetylhexosaminidase has been identified as an important enzyme in the regulation of the immune response. creative-enzymes.com It can influence the activation and viability of key immune cells, including T-cells and macrophages, by modifying the glycosylation patterns of proteins on the cell surface. creative-enzymes.com

The selective inhibition of β-hexosaminidases by this compound is instrumental in studying these immunomodulatory functions. For example, polysaccharides are known to be potent immune-modulators, capable of activating macrophages and influencing cytokine production, such as TNF-α and various interleukins. biointerfaceresearch.com Prebiotics can also modulate the immune system by influencing gut-associated lymphoid tissue (GALT) and promoting the production of anti-inflammatory cytokines. frontiersin.org By blocking the degradation of specific glycoconjugates with this compound, researchers can investigate how the accumulation of these molecules impacts immune cell signaling and function. This allows for the precise study of how lysosomal glycan processing contributes to both innate and adaptive immunity, separate from the roles of O-GlcNAcylation in immune signaling. creative-enzymes.comjhu.edufrontiersin.org

| Area of Investigation | Key Findings & Observations | Potential Role of this compound | Reference |

|---|---|---|---|

| Immune Cell Activation | β-N-acetylhexosaminidase affects the activation and viability of T-cells and macrophages by regulating cell surface protein glycosylation. | Allows for the study of how inhibiting glycan degradation specifically impacts immune cell activation and survival. | creative-enzymes.com |

| Cytokine Production | Polysaccharides can activate macrophages, leading to the enhanced production of cytokines like TNF-α and interleukins (IL-1, IL-6). | Enables investigation into how the accumulation of specific undigested glycans modulates the cytokine profiles of immune cells. | biointerfaceresearch.com |

| Innate vs. Adaptive Immunity | Amino acids and their metabolites are involved in the proliferation and differentiation of various immune cells, affecting both innate and adaptive responses. | Helps to dissect the specific contribution of lysosomal glycan processing to the function of different immune cell lineages. | frontiersin.org |

| Gut-Associated Lymphoid Tissue (GALT) | Prebiotics promote the growth of beneficial gut bacteria, which in turn helps regulate the development and maturation of GALT. | Could be used to study how the processing of bacterial or dietary glycans by host lysosomal enzymes influences gut immunity. | frontiersin.org |

Exploration of Molecular Mechanisms in Wound Healing

Wound healing is a complex biological process that unfolds in overlapping phases: inflammation, new tissue formation (proliferation), and tissue remodeling. dupuytrens.orgmdpi.com This process involves the coordinated action of various cell types, growth factors, and the extracellular matrix (ECM). frontiersin.org The inflammatory phase is characterized by the recruitment of leukocytes, which clear debris and pathogens. dupuytrens.org During the proliferative phase, keratinocytes migrate to re-epithelialize the wound, and fibroblasts deposit new ECM, forming granulation tissue. mdpi.com

The role of β-hexosaminidases in wound healing is linked to their function in ECM turnover and inflammation. creative-enzymes.com The ECM is rich in glycoproteins and glycosaminoglycans, which are degraded and remodeled throughout the healing process. creative-enzymes.comnih.gov Phenylpropanoid glycosides, for instance, have been shown to accelerate wound healing and possess anti-inflammatory properties, partly by inhibiting the expression of chemokines in keratinocytes. By using this compound to selectively inhibit β-hexosaminidase activity, researchers can explore the consequences of impeding the degradation of specific ECM components. This can provide insight into how the lysosomal processing of glycans influences cell migration, inflammation resolution, and the deposition of new connective tissue during the intricate process of wound repair. dupuytrens.orgnih.gov

Defining the Specific Contributions of β-Hexosaminidases in Cell Biology

β-N-acetylhexosaminidases (Hex) are crucial enzymes belonging to the glycoside hydrolase family 20 (GH20). mdpi.com Their primary function is to catalyze the hydrolysis of terminal, non-reducing N-acetylglucosamine (GlcNAc) and N-acetylgalactosamine (GalNAc) residues from a variety of glycoconjugates, including glycoproteins, glycolipids, and glycosaminoglycans. creative-enzymes.comresearchgate.net In mammals, these enzymes are essential for the proper functioning of lysosomes, the cell's primary recycling centers. nih.govcreative-enzymes.com

There are several isozymes of β-hexosaminidase, formed by the dimerization of α and/or β subunits, which are encoded by the HEXA and HEXB genes, respectively. nih.gov These include:

Hex A: A heterodimer of one α and one β subunit (αβ). ontosight.ai

Hex B: A homodimer of two β subunits (ββ). ontosight.ai

Hex S: A homodimer of two α subunits (αα). ontosight.ai

These enzymes play a critical role in the stepwise degradation of complex carbohydrates. creative-enzymes.com A deficiency in their activity leads to the accumulation of their substrates within lysosomes, causing severe lysosomal storage disorders such as Tay-Sachs disease (Hex A deficiency) and Sandhoff disease (Hex A and Hex B deficiency). ontosight.ai

This compound is a powerful chemical tool for studying the specific roles of these enzymes. As a potent and highly selective inhibitor of the human lysosomal β-hexosaminidases Hex A and Hex B, it allows scientists to induce a state of functional deficiency in cultured cells. researchgate.netnih.gov This enables the study of the downstream consequences, such as the accumulation of specific gangliosides like GM2, without the off-target effect of inhibiting O-GlcNAcase. researchgate.netnih.govsfu.ca This specificity is paramount for defining the distinct contributions of lysosomal glycan processing to cellular physiology, from immune cell regulation to neuronal function, and for distinguishing these pathways from those regulated by O-GlcNAc signaling.

| Compound | Primary Target(s) | Selectivity | Key Research Application | Reference |

|---|---|---|---|---|

| PUGNAc | O-GlcNAcase (OGA) and lysosomal β-hexosaminidases (HexA/B) | Low; inhibits both OGA and HexA/B with similar potency. | Studying the broad effects of inhibiting β-N-acetylglucosaminidases, leading to increased O-GlcNAcylation and lysosomal substrate accumulation. | researchgate.netnih.govembopress.org |

| This compound | Lysosomal β-hexosaminidases (HexA/B) | High; over 500,000-fold more selective for β-hexosaminidases over OGA. | Specifically studying the role of lysosomal β-hexosaminidases and the consequences of their inhibition (e.g., GM2 ganglioside accumulation) without affecting O-GlcNAc signaling. | researchgate.netnih.govsfu.ca |

Methodological Paradigms in Galacto Pugnac Research

Biochemical Assays for Enzyme Inhibition Kinetics

Biochemical assays are fundamental to determining the potency and mechanism of enzyme inhibitors like Galacto-PUGNAc. These assays typically measure the rate of an enzyme-catalyzed reaction in the presence and absence of the inhibitor.

A common approach involves the use of a fluorogenic or chromogenic substrate that, when cleaved by the target enzyme, releases a detectable signal. For instance, in the study of O-GlcNAcase (OGA), a key target of this compound's parent compound PUGNAc, a fluorogenic substrate like 4-methylumbelliferyl-N-acetyl-β-D-glucosaminide (4MU-GlcNAc) is often used. embopress.orgnih.gov The enzyme cleaves this substrate to release the fluorescent molecule 4-methylumbelliferone (B1674119) (4MU), and the rate of fluorescence increase is proportional to enzyme activity. nih.gov By measuring this rate at various concentrations of this compound, researchers can determine key kinetic parameters.

Key Kinetic Parameters Determined:

IC₅₀ (Half-maximal inhibitory concentration): The concentration of an inhibitor required to reduce the enzyme's activity by 50%. A lower IC₅₀ value indicates a more potent inhibitor. For example, the inhibitor PUGNAc has been shown to have an IC₅₀ value of 1.2 ± 0.04 μM against a GH20 VhGlcNAcase. researchgate.net

Kᵢ (Inhibition constant): A measure of the inhibitor's binding affinity to the enzyme. A smaller Kᵢ value signifies a tighter binding inhibitor. PUGNAc competitively inhibits a bacterial OGA homologue, CpNagJ, with a Kᵢ of 5.4 nM. embopress.orgembopress.org

Mechanism of Inhibition: Kinetic studies, often analyzed using methods like Lineweaver-Burk plots, can reveal whether an inhibitor is competitive, non-competitive, or uncompetitive. americanpeptidesociety.org PUGNAc has been identified as a competitive inhibitor of OGA, meaning it binds to the active site and competes with the natural substrate. embopress.orgembopress.org

Table 1: Enzyme Inhibition Data for Related Compounds

| Inhibitor | Enzyme | Parameter | Value | Reference |

|---|---|---|---|---|

| PUGNAc | VhGlcNAcase (GH20) | IC₅₀ | 1.2 ± 0.04 μM | researchgate.net |

| PUGNAc | CpNagJ (bacterial OGA homologue) | Kᵢ | 5.4 nM | embopress.orgembopress.org |

| TMG-chitotriomycin | VhGlcNAcase (GH20) | IC₅₀ | 3.0 ± 0.7 μM | researchgate.net |

| TMG-chitotriomycin | VhGlcNAcase (GH20) | Kᵢ | 2.2 ± 0.3 μM | researchgate.net |

Cell-Based Methodologies for Assessing Biological Effects

While biochemical assays provide crucial information about enzyme-inhibitor interactions, cell-based assays are necessary to understand the biological consequences of this inhibition within a living system. pharmaron.com These assays can assess a wide range of cellular processes that may be affected by altering the activity of target enzymes.

A primary application of cell-based assays in the context of this compound research is to evaluate its ability to modulate intracellular glycosylation levels. portlandpress.com For example, researchers can treat cultured cells, such as HEK-293 cells, with this compound and then use Western blotting with specific antibodies to detect changes in the O-GlcNAcylation of total cellular proteins. portlandpress.com An increase in O-GlcNAcylation would indicate that the inhibitor is cell-permeable and effectively inhibiting O-GlcNAcase within the cell. portlandpress.com

Furthermore, cell-based assays can investigate the downstream functional consequences of enzyme inhibition. This can include examining effects on:

Cell Signaling Pathways: Many signaling proteins are regulated by O-GlcNAcylation. For instance, studies have investigated how inhibitors like PUGNAc affect insulin (B600854) signaling pathways. nih.gov

Cell Viability and Apoptosis: The influence of enzyme inhibition on cell survival and programmed cell death can be assessed. nih.gov

Protein Aggregation: In the context of neurodegenerative diseases, researchers have used cell models to study how increasing O-GlcNAcylation through enzyme inhibition can affect the aggregation of proteins like tau. acs.org

Metabolic Activity: Cellular metabolism can be monitored to understand the broader physiological impact of inhibiting specific glycosidases. irbm.com

Structural Biology Approaches for Enzyme-Inhibitor Complex Analysis

Structural biology techniques, particularly X-ray crystallography, provide atomic-level insights into how inhibitors like this compound bind to their target enzymes. whiterose.ac.uk By determining the three-dimensional structure of the enzyme-inhibitor complex, researchers can visualize the precise interactions that govern binding affinity and selectivity.

The process typically involves crystallizing the target enzyme in the presence of the inhibitor. The resulting crystals are then exposed to X-rays, and the diffraction pattern is used to calculate an electron density map, from which the atomic structure of the complex can be built and refined. researchgate.net

These structural studies have been instrumental in understanding the inhibition of β-N-acetylglucosaminidases. For example, the crystal structure of a bacterial OGA homologue in complex with PUGNAc revealed that PUGNAc binds in the enzyme's active site, mimicking the transition state of the natural substrate. embopress.org This information is invaluable for the rational design of more potent and selective inhibitors. By understanding the specific amino acid residues that interact with the inhibitor, medicinal chemists can design new compounds with modified chemical groups to enhance these interactions. scbt.com

Advanced Analytical Techniques for Glycosylation Profiling

The inhibition of glycosidases by compounds like this compound can lead to global changes in the glycosylation patterns of proteins and lipids. Advanced analytical techniques are required to comprehensively profile these changes, a field known as glycomics. thermofisher.com

Mass spectrometry (MS) is a cornerstone of modern glycan analysis. universiteitleiden.nl It can be used to determine the composition, sequence, and branching of glycans. spectroscopyonline.comnih.gov Several MS-based approaches are employed:

Analysis of Released Glycans: Glycans can be chemically or enzymatically cleaved from glycoproteins, labeled with a fluorescent tag, and then analyzed by liquid chromatography coupled with mass spectrometry (LC-MS). youtube.commdpi.com This provides a detailed profile of the different glycan structures present in a sample.

Glycoproteomics: This approach involves analyzing intact glycopeptides, which are peptides still attached to their glycans. spectroscopyonline.com This method provides information about the specific sites of glycosylation on a protein and the different glycoforms present at each site. spectroscopyonline.comsem.com.tr

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD): This technique is used to separate and quantify monosaccharides after they have been released from glycoproteins by acid hydrolysis. thermofisher.com

These advanced analytical techniques allow researchers to obtain a comprehensive picture of how this compound and other glycosidase inhibitors alter the cellular glycome, providing critical insights into their biological mechanisms of action. agrs.kr

Emergent Research Avenues and Future Prospects

Rational Design of Enhanced Selective Glycosidase Inhibitors

The development of Galacto-PUGNAc is a prime example of the rational design of selective enzyme inhibitors. This approach leverages the subtle differences in the active sites of related enzymes to create highly specific molecules, a significant challenge in drug discovery and chemical biology. The parent compound, PUGNAc, is a potent inhibitor of O-GlcNAcase (OGA), an enzyme from the Glycoside Hydrolase family 84 (GH84). researchgate.netnih.gov However, PUGNAc lacks selectivity and also potently inhibits lysosomal β-hexosaminidases (HexA and HexB), which belong to the GH20 family. researchgate.netresearchgate.net This cross-reactivity complicates the interpretation of experimental results, as observed effects could stem from the inhibition of either enzyme class. researchgate.net

The rational design of this compound exploited the known substrate specificities of these enzymes. While both GH20 and GH84 enzymes process substrates with a gluco-configuration, only the GH20 β-hexosaminidases can effectively accommodate substrates with a galacto-configuration. sfu.ca OGA is known to be selective for gluco-configured substrates. sfu.ca Therefore, synthesizing the C-4 epimer of PUGNAc—this compound—was a targeted strategy to achieve selectivity for GH20 enzymes over GH84 OGA. researchgate.netsfu.cacsic.es

This design strategy proved highly successful. This compound is a potent inhibitor of human lysosomal β-hexosaminidases HexA and HexB, but a very poor inhibitor of OGA. researchgate.netsfu.ca This high degree of selectivity, with a more than 500,000-fold preference for GH20 hexosaminidases over GH84 O-GlcNAcase, makes this compound a superior tool for studying the specific roles of lysosomal hexosaminidases. researchgate.net The success of this compound underscores a key principle in modern inhibitor design: exploiting epimeric differences in substrate recognition can be a powerful strategy for developing highly selective inhibitors for distinct glycosidase families. csic.es

Table 1: Inhibitory Activity of this compound vs. PUGNAc against Human Glycosidases

| Compound | Target Enzyme (Family) | Inhibition Constant (Ki) | Selectivity over OGA |

|---|---|---|---|

| This compound | HexB (GH20) | 18 nM researchgate.net | >500,000-fold researchgate.net |

| HexA (GH20) | 53 nM researchgate.net | ||

| This compound | OGA (GH84) | >10 mM sfu.ca | N/A |

| PUGNAc | HexA/B (GH20) | Potent inhibitor researchgate.net | Low/None researchgate.netnih.gov |

| OGA (GH84) | ~70 nM embopress.org |

Advancing Fundamental Understanding of Glycosidase Catalysis

The high selectivity of this compound provides a refined tool for dissecting the catalytic mechanisms of glycosidases. Both GH20 and GH84 families employ a substrate-assisted catalytic mechanism, which is distinct from the classical retaining or inverting mechanisms that use an enzymatic nucleophile. rsc.orgrsc.orgrsc.org In this mechanism, the 2-acetamido group of the N-acetylhexosamine substrate itself acts as the nucleophile, attacking the anomeric carbon to form a bicyclic oxazoline (B21484) or oxazolinium ion intermediate. rsc.orgrsc.org

The inability of OGA (GH84) to be effectively inhibited by this compound, while GH20 hexosaminidases are, provides crucial insights into the structural constraints of their respective active sites. sfu.ca It demonstrates that the active site of OGA imposes stricter stereochemical requirements at the C-4 position of the sugar ring than the active sites of HexA and HexB. researchgate.netsfu.ca This difference is a key determinant of substrate and inhibitor specificity.

By using this compound, researchers can selectively block the activity of GH20 enzymes in complex biological systems. This allows for the specific study of the catalytic function of these enzymes without the confounding off-target effects associated with non-selective inhibitors like PUGNAc. nih.govresearchgate.net For instance, studying the consequences of selective HexA/B inhibition can help elucidate their specific roles in cellular metabolism and signaling, furthering our understanding of how these substrate-assisted catalysts function in a physiological context. The comparison between how PUGNAc (a poor transition state analogue for OGA) and this compound interact with their respective targets can also inform computational modeling and structural studies aimed at mapping the precise catalytic steps and transition states of these important enzyme families. researchgate.net

Innovative Applications in Chemical Biology Tool Development

This compound represents a significant advancement in the development of chemical biology tools for studying glycosylation. As a cell-permeable and highly selective inhibitor, it enables the precise manipulation of cellular pathways involving lysosomal β-hexosaminidases. researchgate.net This allows for the decoupling of biological phenomena related to GH20 activity from those related to OGA activity, which was previously challenging due to the reliance on non-selective inhibitors like PUGNAc. researchgate.netsfu.ca

A key application of this compound is in the study of lysosomal storage disorders, such as Tay-Sachs and Sandhoff diseases, which are caused by deficiencies in HexA and HexB. csic.es Research has shown that treating neuroblastoma cells with this compound leads to an increase in the levels of ganglioside GM2, a lipid that accumulates in these diseases. researchgate.net This demonstrates the utility of this compound as a tool to model disease states at a cellular level and to investigate the downstream consequences of specific enzyme inhibition. researchgate.net Unlike PUGNAc, which would also cause a global increase in O-GlcNAc levels, this compound allows researchers to conclude that the observed GM2 accumulation is a direct result of HexA/B inhibition. researchgate.netsfu.ca

The development of this compound has provided a chemical probe to accurately investigate the cellular functions of GH20 enzymes. It can be used in conjunction with selective OGA inhibitors, such as Thiamet-G, to independently modulate the two distinct enzyme activities and dissect their individual contributions to complex cellular processes like signaling, nutrient sensing, and apoptosis. nih.govfrontiersin.orgnih.gov This ability to selectively perturb one enzyme activity while leaving another intact is a hallmark of a powerful chemical biology tool and paves the way for a more nuanced understanding of the intricate roles of N-acetyl-β-D-hexosaminidases in health and disease.

Table 2: Applications of this compound in Chemical Biology

| Application Area | Specific Use of this compound | Key Finding/Advantage |

|---|---|---|

| Lysosomal Storage Disease Research | Inhibit HexA and HexB in cell culture to model Tay-Sachs/Sandhoff disease. researchgate.netcsic.es | Increases cellular levels of ganglioside GM2 without affecting O-GlcNAc signaling. researchgate.netsfu.ca |

| Enzyme Function Studies | Selectively probe the physiological roles of GH20 hexosaminidases. researchgate.net | Allows for the dissection of GH20 functions from those of GH84 O-GlcNAcase. nih.govresearchgate.net |

| Cellular Pathway Analysis | Used with selective OGA inhibitors to differentiate cellular outcomes of inhibiting each enzyme family. nih.gov | Enables clear attribution of cellular effects to either lysosomal dysfunction or altered O-GlcNAc cycling. nih.govresearchgate.net |

Q & A

Q. What methodologies assess off-target effects of this compound in complex biological systems?

- Methodological Answer : Conduct kinome-wide profiling (e.g., KinomeScan) to exclude kinase inhibition. Use thermal shift assays (TSA) to screen for non-specific protein binding. Apply CRISPR-based genome-wide screens to identify synthetic lethal interactions .

Key Considerations for Data Interpretation

- Contradiction Analysis : When conflicting data emerge, apply sensitivity analyses (e.g., Monte Carlo simulations) to quantify uncertainty. Cross-reference with structural analogs (e.g., Thiamet-G) to identify conserved mechanisms .

- Ethical Reporting : Disclose all negative results and assay limitations (e.g., solubility, stability) to avoid publication bias. Follow journal guidelines for supplementary data archiving .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。